Cyclooctanone, 2-(phenylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctanone, 2-(phenylsulfinyl)- is an organic compound that belongs to the class of cyclic ketones It features an eight-membered carbon ring with a phenylsulfinyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanone, 2-(phenylsulfinyl)- typically involves the oxidation of cyclooctanol using suitable oxidizing agents such as potassium permanganate or chromium trioxide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of Cyclooctanone, 2-(phenylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize by-products. The use of advanced catalysts and automated systems can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctanone, 2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the ketone group to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the phenylsulfinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled temperature, pH, and solvent choice to optimize reaction outcomes.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Resulting from the reduction of the ketone group.
Substituted Cyclooctanones: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Cyclooctanone, 2-(phenylsulfinyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of Cyclooctanone, 2-(phenylsulfinyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctanone: A cyclic ketone with similar structural properties but lacking the phenylsulfinyl group.
Cyclohexanone: A six-membered cyclic ketone with different reactivity and applications.
Phenylsulfinyl Acetone: A compound with a similar functional group but different ring structure.
Uniqueness
Cyclooctanone, 2-(phenylsulfinyl)- is unique due to its combination of an eight-membered ring and a phenylsulfinyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
55705-18-5 |
---|---|
Molekularformel |
C14H18O2S |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
2-(benzenesulfinyl)cyclooctan-1-one |
InChI |
InChI=1S/C14H18O2S/c15-13-10-6-1-2-7-11-14(13)17(16)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 |
InChI-Schlüssel |
UEGWFRUYDDNJPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)C(CC1)S(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.